molecular formula C7H7BrO3S B6248675 4-methoxybenzene-1-sulfonyl bromide CAS No. 2297-24-7

4-methoxybenzene-1-sulfonyl bromide

Cat. No.: B6248675
CAS No.: 2297-24-7
M. Wt: 251.10 g/mol
InChI Key: YSFCREAOVCDYCH-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1-sulfonyl bromide is an organic compound with the molecular formula C7H7BrO3S. It is a white to off-white crystalline solid that is used as a reagent in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzene-1-sulfonyl bromide typically involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with sodium bromide in an aqueous medium. The reaction is carried out in a two-phase system, with the organic phase containing the 4-methoxybenzene-1-sulfonyl chloride and the aqueous phase containing the sodium bromide. The reaction is exothermic and is typically conducted at a temperature of 40-50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzene-1-sulfonyl bromide undergoes various types of chemical reactions, including nucleophilic substitution, arylation, and alkylation. These reactions are facilitated by the presence of the sulfonyl bromide group, which acts as an electrophile.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the attack of a nucleophile on the electrophilic carbon atom of the sulfonyl bromide group. Common nucleophiles include amines, alcohols, and thiols.

    Arylation and Alkylation: These reactions involve the introduction of aryl or alkyl groups to the benzene ring. Common reagents include aryl or alkyl halides and a catalyst such as palladium or copper.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the aryl/alkyl group introduced. For example, nucleophilic substitution with an amine results in the formation of a sulfonamide, while arylation with an aryl halide produces an aryl sulfone.

Scientific Research Applications

4-Methoxybenzene-1-sulfonyl bromide is widely used in scientific research for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds such as pyridines and pyrimidines. Additionally, this compound finds applications in biocatalysis and bioprocessing, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 4-methoxybenzene-1-sulfonyl bromide is based on nucleophilic substitution reactions. In these reactions, the compound acts as the nucleophile, attacking the electrophilic carbon atom of the substrate molecule. The reaction proceeds through the formation of a covalent bond between the compound and the substrate molecule. This mechanism is crucial for its role in various synthetic processes.

Comparison with Similar Compounds

  • 4-Methoxybenzene-1-sulfonyl chloride
  • 4-Methoxybenzene-1-sulfonyl fluoride
  • 4-Methoxybenzene-1-sulfonyl iodide

Comparison: 4-Methoxybenzene-1-sulfonyl bromide is unique due to its specific reactivity and stability compared to its chloride, fluoride, and iodide counterparts. The bromide variant is more reactive in nucleophilic substitution reactions, making it a preferred choice in certain synthetic applications. Additionally, it offers a balance between reactivity and stability, which is advantageous in various industrial and research settings.

Properties

CAS No.

2297-24-7

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

4-methoxybenzenesulfonyl bromide

InChI

InChI=1S/C7H7BrO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3

InChI Key

YSFCREAOVCDYCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)Br

Purity

0

Origin of Product

United States

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